Superior SGLT1 Inhibitory Potency Compared to the Prototype T-1095
SGL5213 demonstrates significantly enhanced potency at human SGLT1 relative to the first-generation intestinal SGLT1 inhibitor T-1095. While both compounds target the same transporter, SGL5213 exhibits an IC50 in the low nanomolar range, a roughly 1000-fold improvement over T-1095's micromolar potency. This difference is critical for achieving robust target engagement at lower, potentially safer doses [1] [2].
| Evidence Dimension | In vitro human SGLT1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 29 nM |
| Comparator Or Baseline | T-1095: 22.8 µM (22,800 nM) |
| Quantified Difference | ~786-fold more potent (SGL5213 vs T-1095) |
| Conditions | CHO cells stably expressing human SGLT1; sodium-dependent glucose uptake assay |
Why This Matters
Procurement of the more potent SGL5213 enables robust in vivo target inhibition at substantially lower mass doses, reducing the risk of off-target pharmacology and compound-related toxicity that can confound preclinical studies with older, less potent agents.
- [1] Adooq Bioscience. SGL5213 (SGLT1 inhibitor) Datasheet. Accessed 2026. CAS# 1240305-17-2. View Source
- [2] Ace Therapeutics. T-1095 Product Description. Accessed 2026. View Source
